molecular formula C14H19NO3S B1437629 1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one CAS No. 1018261-42-1

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one

Cat. No.: B1437629
CAS No.: 1018261-42-1
M. Wt: 281.37 g/mol
InChI Key: QTRVJKLJAIHCCP-UHFFFAOYSA-N
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Description

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one is a sulfonamide-substituted piperidin-4-one derivative characterized by a six-membered piperidine ring with a ketone group at position 4 and a sulfonyl-linked 4-isopropylphenyl substituent at the nitrogen atom (position 1). The isopropyl group on the phenyl ring introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-11(2)12-3-5-14(6-4-12)19(17,18)15-9-7-13(16)8-10-15/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRVJKLJAIHCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzenesulfonyl chloride with piperidin-4-one under basic conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.

    Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Research Findings and Implications

  • Anti-Inflammatory Potential: Fluorophenyl-sulfonyl analogs inhibit COX-2 and reduce cytokine production, indicating that the target compound’s isopropyl group could modulate selectivity or potency .
  • Cytotoxic Activity : Halogenated analogs (e.g., chlorophenyl derivatives) show cytotoxicity in UV-Vis studies (), but bulky substituents like isopropyl may alter this profile .
  • Solubility and Bioavailability : Piperazine-substituted derivatives () exhibit improved solubility, whereas the target compound’s isopropyl group may prioritize lipophilicity over solubility .

Biological Activity

1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a sulfonyl group attached to an isopropylphenyl moiety. The structure can be represented as follows:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds containing the piperidine nucleus often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity of this compound has been evaluated, revealing promising results against multiple pathogens.

Bacterial Strain Inhibition Zone (mm) IC50 (µM)
Staphylococcus aureus155.67
Escherichia coli183.45
Salmonella typhi126.78

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory effects. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's.

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)2.14
Urease1.21

These findings suggest that the compound could serve as a lead in developing new therapeutic agents targeting these enzymes.

Anticancer Activity

The sulfonamide moiety in the compound is associated with anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The specific mechanisms involve modulation of cell signaling pathways and interaction with DNA.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The compound binds to the active sites of enzymes like AChE, inhibiting their activity and altering neurotransmitter levels.
  • Antibacterial Mechanism: It disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
  • Anticancer Mechanism: Induces oxidative stress leading to apoptosis in cancer cells through the activation of caspases.

Case Studies

  • Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound, against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Enzyme Inhibition Study: Another investigation focused on the enzyme inhibition profile of this compound, revealing strong AChE inhibitory activity with an IC50 value comparable to established drugs used in Alzheimer’s treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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